2-Nitro-4-(2-naphthyldiazenyl)phenol
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Overview
Description
2-Nitro-4-(2-naphthyldiazenyl)phenol is an organic compound with the molecular formula C16H11N3O3 It is a derivative of phenol, characterized by the presence of a nitro group and a naphthyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-naphthyldiazenyl)phenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-nitrophenol. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. The process can be summarized as follows:
Diazotization: 2-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 2-nitrophenol in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation: The compound can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino-4-(2-naphthyldiazenyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Nitro-4-(2-naphthyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-naphthyldiazenyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The naphthyldiazenyl group can also participate in electron transfer reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Lacks the naphthyldiazenyl group, making it less complex.
4-Nitro-2-naphthol: Similar structure but different substitution pattern.
2-Amino-4-(2-naphthyldiazenyl)phenol: Reduction product of 2-Nitro-4-(2-naphthyldiazenyl)phenol.
Uniqueness
This compound is unique due to the presence of both nitro and naphthyldiazenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11N3O3 |
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Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-(naphthalen-2-yldiazenyl)-2-nitrophenol |
InChI |
InChI=1S/C16H11N3O3/c20-16-8-7-14(10-15(16)19(21)22)18-17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,20H |
InChI Key |
ZDSQRPKIPXBMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC(=C(C=C3)O)[N+](=O)[O-] |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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